molecular formula C17H13BrN2O2S B7590804 4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide

4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide

Cat. No.: B7590804
M. Wt: 389.3 g/mol
InChI Key: QORIWQQTYVVXNV-XDHOZWIPSA-N
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Description

4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzenesulfonamide with naphthaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzenesulfonamides, while oxidation or reduction reactions can lead to sulfoxides, sulfones, or amines .

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound may also interact with other enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide is unique due to its specific structural features, such as the combination of a bromine atom, a naphthalene ring, and a sulfonamide group.

Properties

IUPAC Name

4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-15-8-10-16(11-9-15)23(21,22)20-19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,20H/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIWQQTYVVXNV-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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